1-Propanol, 2,3-diethoxy-
Overview
Description
1-Propanol, 2,3-diethoxy-, also known as 2,3-Diethoxy-1-propanol, is an organic compound with the molecular formula C7H16O3. It is a type of alcohol characterized by the presence of two ethoxy groups attached to the first carbon of the propanol backbone. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol, 2,3-diethoxy- can be synthesized through the reaction of glycerol with diethyl ether in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-Propanol, 2,3-diethoxy- may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 2,3-diethoxy- undergoes various chemical reactions, including:
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Simpler alcohols, hydrocarbons
Substitution: Various substituted derivatives
Scientific Research Applications
1-Propanol, 2,3-diethoxy- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanol, 2,3-diethoxy- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties and behavior of the compounds it interacts with. Its ethoxy groups can undergo hydrolysis or substitution reactions, leading to the formation of different products .
Comparison with Similar Compounds
1-Propanol: A simpler alcohol with a single hydroxyl group.
2,3-Diethoxy-1-butanol: Similar structure but with an additional carbon in the backbone.
Glycerol diethyl ether: Another compound with ethoxy groups attached to a glycerol backbone.
Uniqueness: 1-Propanol, 2,3-diethoxy- is unique due to its specific arrangement of ethoxy groups and its ability to participate in a wide range of chemical reactions. Its properties make it a valuable compound in various applications, from organic synthesis to industrial production .
Properties
IUPAC Name |
2,3-diethoxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-9-6-7(5-8)10-4-2/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLNWKPQPZBSEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433361 | |
Record name | 1-Propanol, 2,3-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4756-20-1 | |
Record name | 1-Propanol, 2,3-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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